molecular formula C12H6N2Na2O8S B3268435 Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate CAS No. 479664-83-0

Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate

Cat. No.: B3268435
CAS No.: 479664-83-0
M. Wt: 384.23 g/mol
InChI Key: DIKPXHUJZBKYHQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a nitro compound, which are a class of organic molecules that contain one or more nitro functional groups (-NO2). They are often used in the production of explosives and pharmaceuticals .


Synthesis Analysis

Nitro compounds can be synthesized in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitro compounds can undergo a variety of reactions, including reduction to amines, and various substitution reactions .


Physical and Chemical Properties Analysis

Nitro compounds generally have high dipole moments due to the polar character of the nitro group. This results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Mechanism of Action

The mechanism of action of a nitro compound would depend on its specific structure and the context in which it is used. For example, in medicinal chemistry, nitro compounds often act as prodrugs, being metabolically reduced in the body to form active amines .

Safety and Hazards

The safety and hazards associated with a nitro compound would depend on its specific structure. Some nitro compounds are toxic and require careful handling .

Future Directions

The future directions in the study and application of nitro compounds are vast and varied. They continue to be of interest in the fields of medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name

disodium;2-nitro-4-(3-nitro-4-oxidophenyl)sulfonylphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O8S.2Na/c15-11-3-1-7(5-9(11)13(17)18)23(21,22)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H;;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPXHUJZBKYHQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)[O-])[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2Na2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate
Reactant of Route 2
Reactant of Route 2
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate
Reactant of Route 3
Reactant of Route 3
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate
Reactant of Route 4
Reactant of Route 4
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate
Reactant of Route 5
Reactant of Route 5
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate
Reactant of Route 6
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.